Crystal Violet

Catalog No.
S535233
CAS No.
548-62-9
M.F
C25H30ClN3
M. Wt
408 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crystal Violet

CAS Number

548-62-9

Product Name

Crystal Violet

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

Molecular Formula

C25H30ClN3

Molecular Weight

408 g/mol

InChI

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1

InChI Key

ZXJXZNDDNMQXFV-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Solubility

less than 1 mg/mL at 86° F (NTP, 1992)
Very soluble in water, chloroform
In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL
Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene
In water, 4,000 mg/L at 25 °C

Synonyms

C.I. 42555, Chloride, Hexamethylpararosaniline, Chloride, Methylrosaniline, Crystal Violet, FNA, Gentiaanviolet, Gentiaanviolet FNA, Gentian Violet, Hexamethylpararosaniline Chloride, Kristallviolett Lösung, Kristallviolett-Lösung, Methyl Violet, Methylrosaniline Chloride, Vigencial, Violet, Crystal, Violet, Gentian, Violet, Methyl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Description

The exact mass of the compound Crystal Violet is 407.2128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 86° f (ntp, 1992)very soluble in water, chloroformin ethylene glycol methyl ether, 30 mg/ml; in ethanol, 30 mg/mlsolubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylenein water, 4,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757050. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crystal Violet in Cell Biology Research

  • Nuclear Staining

    Crystal violet acts as a cationic dye, meaning it has a positive charge that attracts to the negatively charged phosphate groups in DNA []. This property makes it a valuable tool for staining cell nuclei, allowing researchers to visualize and quantify cellular DNA content. The intensity of the stain is proportional to the amount of DNA present, which can be helpful in studies investigating cell proliferation and cell cycle progression [].

  • Cell Counting

    By staining the nuclei of adherent cells (cells that grow attached to a surface), crystal violet allows researchers to perform cell counts. After staining and lysing (breaking open) the cells, the amount of released crystal violet can be measured using a spectrophotometer. This measurement correlates with the number of cells present in the sample [].

Crystal Violet in Microbiology Research

Crystal violet plays a significant role in microbiology research, particularly in bacterial identification:

  • Gram Staining

    Crystal violet is the primary stain used in the Gram staining technique, a cornerstone of bacterial classification []. This technique differentiates bacteria based on their cell wall structure. Crystal violet initially stains all bacteria, but subsequent steps using decolorizer and counterstain differentiate between Gram-positive and Gram-negative bacteria [].

  • Antimicrobial Assays

    Crystal violet can also be used in assays to assess the effectiveness of antimicrobial agents (antibiotics, antifungals). The dye binds to cells, and viable cells can take up the stain. By measuring the amount of crystal violet retained by the cells after treatment with an antimicrobial agent, researchers can determine the agent's efficacy in killing or inhibiting the growth of microorganisms [].

Crystal violet, also known as hexamethyl pararosaniline chloride, is a triarylmethane dye that exhibits a vibrant violet color when dissolved in water. It is characterized by its extensive system of alternating single and double bonds, which contributes to its color through a phenomenon called conjugational conformation. This compound has been historically significant in microbiology, particularly in the Gram staining process, where it serves as a primary stain for differentiating bacterial species based on their cell wall properties .

The chemical formula for crystal violet is C₅₅H₅₈ClN₄, and it has a molar mass of approximately 373.85 g/mol. The dye is soluble in water and alcohol but is insoluble in non-polar solvents. Its intense color is due to the presence of multiple aromatic rings that allow for resonance stabilization of the electronic structure, making it an effective dye for various applications .

Crystal violet's mechanism of action depends on the specific application.

  • Gram Staining: The positive charge interacts with the negatively charged phosphate groups in the peptidoglycan layer of bacteria.
  • Antifungal Activity: Crystal violet disrupts the fungal cell membrane, leading to leakage of cellular contents and cell death [].

Crystal violet can be irritating to the skin, eyes, and respiratory system. Although its carcinogenicity is debated, it's recommended to handle it with caution and wear appropriate personal protective equipment (PPE) [].

, primarily hydrolysis and interactions with other chemical species:

  • Hydrolysis Reaction: Crystal violet can be hydrolyzed in alkaline conditions, particularly in the presence of sodium hydroxide. This reaction is endothermic and results in the formation of a colorless product as the conjugational structure is disrupted. The hydrolysis reaction can be represented as follows:

    Crystal Violet+OHColorless Product\text{Crystal Violet}+\text{OH}^-\rightarrow \text{Colorless Product}

    The activation energy for this reaction has been determined to be approximately 60.57 kJ/mol .
  • Gram Staining Reaction: During the Gram staining process, crystal violet interacts with iodine to form a complex that precipitates within bacterial cells. This interaction is crucial for differentiating between Gram-positive and Gram-negative bacteria .

Crystal violet exhibits significant biological activity, including:

  • Antibacterial Properties: It has been used as a topical antiseptic due to its effectiveness against various bacterial strains.
  • Antifungal Activity: Crystal violet is also effective against certain fungi, making it useful in treating fungal infections.
  • Anthelmintic Properties: It has been employed as a vermicide to eliminate parasitic worms .

Despite its historical importance, the use of crystal violet has declined with the advent of more effective and less toxic alternatives.

The synthesis of crystal violet can be achieved through several methods:

  • Original Method: Developed by Alfred Kern and Heinrich Caro, this method involves reacting dimethylaniline with phosgene to form an intermediate compound, which is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid .
  • Condensation Reaction: A more modern approach involves the condensation of formaldehyde with dimethylaniline to produce a leuco dye, which is subsequently oxidized to form crystal violet:

    CH2O+3C6H5N CH3)2CH C6H4N CH3)2)3+H2O\text{CH}_2\text{O}+3\text{C}_6\text{H}_5\text{N CH}_3)_2\rightarrow \text{CH C}_6\text{H}_4\text{N CH}_3)_2)_3+\text{H}_2\text{O}

    This leuco dye can then be oxidized using agents such as manganese dioxide to yield crystal violet .

Crystal violet has a wide range of applications, including:

  • Histological Staining: Used extensively in laboratories for staining tissues and cells.
  • Microbiology: As a primary stain in Gram staining techniques for bacterial classification.
  • Antiseptic Use: Historically used as a topical antiseptic and antifungal agent.
  • Dyeing Textiles: Utilized in the textile industry for dyeing fabrics due to its vibrant color .

Studies have focused on understanding the interactions of crystal violet with various compounds:

  • Interaction with Sodium Hydroxide: The reaction kinetics between crystal violet and sodium hydroxide have been extensively studied, revealing first-order kinetics dependent on both reactants. The hydrolysis reaction demonstrates how hydroxide ions can effectively decolorize the dye by disrupting its resonance structure .
  • Complex Formation: Crystal violet forms insoluble complexes when reacted with iodide ions during the Gram staining process, highlighting its role in microbiological applications .

Several compounds share structural similarities with crystal violet, including:

Compound NameStructure TypeUnique Features
Methyl Violet 10BTriarylmethane dyeMixture of methylated pararosanilines
Malachite GreenTriarylmethane dyeUsed primarily as an antifungal agent
Safranin OBasic dyeCommonly used as a counterstain in Gram staining
FuchsineTriarylmethane dyeUsed in histology and microbiology

Crystal violet stands out due to its specific application in Gram staining and its unique structural properties that allow for extensive resonance stabilization, contributing to its vibrant color. Its broad-spectrum antibacterial properties further distinguish it from similar compounds that may not possess the same level of efficacy against bacteria .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992)

Color/Form

Dark green powder or greenish, glistening pieces with metallic luster
Green powder
Bright blue-violet crystals

Exact Mass

407.2128

LogP

0.96 (LogP)
log Kow = 0.51

Appearance

Solid powder

Melting Point

419 °F (Decomposes) (NTP, 1992)
215 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J4Z741D6O5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anti-Infective Agents, Local; Antinematodal Agents; Rosaniline Dyes
Gentian violet has been used in medicine for almost 100 years: as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas' disease. ...
THERAPEUTIC CATEGORY: Anti-infective (topical). Has been used as anthelmintic (Nematodes), Blood additive to prevent transmission of Chagas disease by blood transfusion
THERAPEUTIC CATEGORY (VET): Anti-infective (topical); mycostatic agent in poultry feed
...Acts against the causative organism of Vincent's angina & against many strains of Monilia, Torula, Epidermophyton, & Trichophyton. Among the many conditions which have been treated ... cystitis & urethritis, suppurating joint infections, eczematoid dermatitis, furunculosis, recurrent dermatomycosis, chronic ulcers, bed sores, impetigo, pruritus ani, leukorrhea & vaginitis, etc. The drug has been largely outmoded by antibiotics & systemic antibacterial drugs, not so much because of its inefficacy but because of its cosmetic effects & staining of clothing. /Former/
The dye has been employed in the treatment of burns. This forms a pliable eschar & helps to control infection from gram-positive organisms. However, it is little used today for this purpose. Gentian violet is ... an effective anthelmintic useful in the treatment of strongyloides & oxyuris infestations. /Former/
Gentian violet is bacteriostatic & bactericidal to gram-positive bacteria & to many fungi. Gram-negative & acid-fast bacteria are very resistant to the drug. Once widely employed in the control of many types of infections. It has been used for superficial pyogenic infections, impetigo, Vincent's infection, & chronic & irritative lesions & dermatitides. It is still occasionally employed in treatment of fungal infections. For direct application to tissues, the dye is used in concentrations of 0.02% to 1%. Vaginal suppositories contain 17 mg, while vaginal tablets contain 2 mg. For instillations in closed cavities, the concentration is reduced to 0.01%. /Former/

Pharmacology

Gentian Violet is a blue, aniline-derived dye with antifungal and antimitotic properties. Gentian violet (GV) dissociates into positive (GV+) and negative ions (Cl-) that penetrate both gram-positive and gram-negative bacterial cells. The GV+ ions interact with negatively charged components of the bacterial cell wall including lipopolysaccharide, peptidoglycan and DNA. This agent is also a mutagen and mitotic poison. GV elicits a photodynamic action mediated by a free-radical mechanism. Furthermore, this agent dissipates the action potential on prokaryotic or eukaryotic membranes by inducing permeability, thereby leading to respiratory inhibition and subsequent cell death.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Vapor Pressure

1.02X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3.

Other CAS

548-62-9

Wikipedia

Crystal_violet

Drug Warnings

Permanent pigmentation of the skin can result from contact of gentian violet with granulation tissue, & the dye should not be applied to ulcerative lesions of the face. The staining properties are a distinct disadvantage.
Oral ulceration developed in 6 neonates who were treated for oral candidiasis with gentian (crystal) violet. A 0.5 or 1% aq soln was used and applications were made twice daily.

Use Classification

Agrochemicals -> Bactericides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Methods of Manufacturing

The production of crystal violet can also be carried out as a one-pot reaction by condensing dimethylaniline with formaldehyde to 4,4'-methylenebis(N,N-dimethylaniline), which is reacted with dimethylaniline and simultaneously oxidized to the dye by atmospheric oxygen in the presence of (dihydrodibenzotetraaza(14)annulene)iron and chloranil. Vanadium and molybdenum compounds and nitrous gases can also be used as oxidation catalysts together with chloranil.
The dyes are manufactured by oxidizing a mixture of aniline and p-toluidine, the oxidizing agent most commonly used being arsenic acid. Nitrobenzene has also been used. Pure Basic Violet 3 has been made by the action of carbonyl chloride (phosgene) on N,N-dimethylaniline.

General Manufacturing Information

Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1): ACTIVE
FDA has determined that neither Basic Violet 1 nor Basic Violet 3 is generally recognized as safe for use in animal feed or safe and effective for any veterinary drug use (21CFR500.29 and 21CFR500.30).
FDA has not approved the /use of gentian violet/ antibiotic as a drug in aquacultured food-producing animals
Prior to about 1950 gentian violet was found in most copying or indelible pencils. They were the cause of many serious ocular injuries. Accidents in which small bits of the writing tip became imbedded in the cornea led frequently to necrosis and permanent opacification. In more recent years pencil manufacturers have replaced gentian violet with acidic (anionic) dyes which are not recognized to produce such damage.
Gentian violet added to the culture media served as a selective factor for auxotrophic mutants of Escherichia coli, permitting growth of the auxotrophs but inhibiting that of the nonmutated parent strains. Thus, gentian violet could be useful tool in the isolation of induced mutants, both in commercial & applied situations & in the selection of mutants for fundamental research.

Analytic Laboratory Methods

A thin layer chromatography method for the determination of methyl violet in crystal violet (gentian violet) formulations is presented. Rf values for the spots corresponding to the 2 compd are given.
High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in animal feed and wastewater at levels of 1,000 ppm down to 10 ppb and 10 ppb, respectively.

Clinical Laboratory Methods

High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in human urine at level of 1 ppb.

Dates

Modify: 2023-08-15

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